5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride
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Overview
Description
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the use of hydrazone intermediates, which are heated in the presence of a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and controlled environments .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride
- 5’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
Uniqueness
5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19Cl3N2 |
---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
5-chloro-1-methylspiro[2H-indole-3,4'-piperidine];dihydrochloride |
InChI |
InChI=1S/C13H17ClN2.2ClH/c1-16-9-13(4-6-15-7-5-13)11-8-10(14)2-3-12(11)16;;/h2-3,8,15H,4-7,9H2,1H3;2*1H |
InChI Key |
IQJCEHMPXMPWOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNCC2)C3=C1C=CC(=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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